molecular formula C20H13ClN4O2 B11413456 7-[(2-chlorophenyl)methyl]-11-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile

7-[(2-chlorophenyl)methyl]-11-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile

Cat. No.: B11413456
M. Wt: 376.8 g/mol
InChI Key: ZQDURGQTBDKVEA-UHFFFAOYSA-N
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Description

7-[(2-chlorophenyl)methyl]-11-methyl-2,6-dioxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2-chlorophenyl)methyl]-11-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the tricyclic core: This step involves cyclization reactions under controlled conditions.

    Introduction of functional groups: Chlorination and nitrile formation are achieved using specific reagents and catalysts.

    Purification: The final compound is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

7-[(2-chlorophenyl)methyl]-11-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Halogen atoms can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

7-[(2-chlorophenyl)methyl]-11-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-[(2-chlorophenyl)methyl]-11-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-[(2-chlorophenyl)methyl]-11-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile apart is its specific combination of functional groups and tricyclic structure, which confer unique chemical and biological properties.

Properties

Molecular Formula

C20H13ClN4O2

Molecular Weight

376.8 g/mol

IUPAC Name

7-[(2-chlorophenyl)methyl]-11-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile

InChI

InChI=1S/C20H13ClN4O2/c1-12-5-4-8-24-17(12)23-18-15(20(24)27)9-14(10-22)19(26)25(18)11-13-6-2-3-7-16(13)21/h2-9H,11H2,1H3

InChI Key

ZQDURGQTBDKVEA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=O)N3CC4=CC=CC=C4Cl)C#N

Origin of Product

United States

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